(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
CAS No.: 17620-27-8
Cat. No.: VC17565931
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17620-27-8 |
|---|---|
| Molecular Formula | C15H14ClNO2 |
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | (6-chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol |
| Standard InChI | InChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3 |
| Standard InChI Key | ZCOZGDIDYGUODA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a planar tricyclic acridine core substituted with chlorine at position 6, methoxy at position 2, and a hydroxymethyl group at position 9 (Fig. 1). The 9,10-dihydroacridine moiety reduces aromaticity compared to fully conjugated acridines, potentially enhancing solubility and altering DNA-binding kinetics . Key structural attributes include:
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Molecular formula:
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Hydrogen bonding capacity: The hydroxymethyl (-CH2OH) and secondary amine (-NH-) groups enable hydrogen bonding, critical for interactions with biological targets .
X-ray crystallography of related platinum-acridine complexes reveals that the 9-position substituent participates in coordination bonding with metal ions, suggesting potential for designing metallodrugs . Comparative analysis with 9-amino-6-chloro-2-methoxyacridine (CAS 3548-09-2) highlights how substituents at position 9 modulate electronic properties: replacing -NH2 with -CH2OH increases hydrophilicity (clogP reduction from 3.1 to 2.4) .
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis typically begins with functionalization of 9,10-dihydroacridine precursors. A representative pathway involves:
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Chlorination: Introducing chlorine at position 6 using POCl3 or N-chlorosuccinimide.
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Methoxy Group Installation: O-methylation of a phenolic intermediate at position 2 .
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Hydroxymethylation: Oxidation or reduction steps to introduce the -CH2OH group at position 9 .
In a platinum coordination study, N1-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine was reacted with cis-[Pt(NH3)2(OD)]+ in DMF at 55°C, yielding a Pt(II) complex with demonstrated anticancer activity . This underscores the compound’s utility as a ligand in metallodrug design.
Reaction Dynamics
The hydroxymethyl group undergoes esterification and etherification, enabling prodrug strategies. For example, reaction with acetic anhydride forms an acetate ester, improving membrane permeability. Conversely, oxidation converts -CH2OH to a carboxylic acid, altering DNA-binding affinity .
Biological Activities and Mechanisms
Antimicrobial Effects
Preliminary data indicate bacteriostatic activity against Staphylococcus aureus (MIC = 64 µg/mL), likely due to membrane disruption via hydrophobic acridine stacking.
Comparative Analysis of Acridine Derivatives
Future Directions and Research Opportunities
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